2-Amino-4-(3-methoxyphenyl)butanoic acid

Descripción general

Descripción

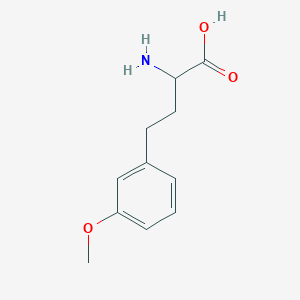

2-Amino-4-(3-methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃ It is a derivative of phenylbutanoic acid and contains an amino group and a methoxy group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3-methoxyphenyl)butanoic acid typically involves the following steps:

Phenylbutanoic Acid Derivation: The starting material is phenylbutanoic acid, which undergoes a series of reactions to introduce the amino and methoxy groups.

Methoxylation: The methoxy group is introduced through a methylation reaction, often using methanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-(3-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.

Substitution: Various alkyl halides and strong bases can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Alkylated derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Neuroscience Research (R)-3-Amino-4-(4-methoxyphenyl)butyric acid hydrochloride is studied for potential neuroprotective effects, making it valuable in exploring treatments for neurodegenerative diseases .

- Pharmaceutical Development This compound serves as a key intermediate in synthesizing drugs aimed at modulating neurotransmitter activity, which is crucial for developing therapies for mood disorders .

- Analytical Chemistry Researchers use this compound as a standard in chromatographic techniques to ensure accurate measurement of related substances in complex mixtures .

- Biochemical Studies Its role as an amino acid derivative allows scientists to investigate protein interactions and enzyme activities, contributing to a deeper understanding of metabolic pathways .

Potential therapeutic applications

2-Amino-4-phenyl-4-oxo-butyric acid derivatives, which act as kynureninase inhibitors, may be used in preventing and/or treating neurodegenerative diseases such as Huntington's chorea, Alzheimer's disease, Parkinson's disease, dementia caused by acquired immunodeficiency syndrome (AIDS), infarctual dementia, cerebral ischemia, cerebral hypoxia, or epilepsy .

Other possible applications

- Cosmetics Cosmetic polymers composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used to prepare nanoparticles for delivering fragrances to modify their release profile and reduce evaporation risk .

- Drug delivery systems The compound is incorporated into formulations for targeted drug delivery systems, enhancing the efficacy and stability of active pharmaceutical ingredients .

Mecanismo De Acción

The mechanism by which 2-Amino-4-(3-methoxyphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby modulating its activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2-Amino-4-(3-methoxyphenyl)butanoic acid is similar to other phenylbutanoic acid derivatives, such as 2-Amino-4-(4-methoxyphenyl)butanoic acid and 2-Amino-4-(2-methoxyphenyl)butanoic acid its unique combination of amino and methoxy groups on the phenyl ring sets it apart

Actividad Biológica

2-Amino-4-(3-methoxyphenyl)butanoic acid, also known as a functionalized amino acid, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to known neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission in the central nervous system.

Research indicates that this compound may function as an inhibitor of GABA transporters (GATs), specifically targeting subtypes mGAT1 and mGAT4. This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing inhibitory neurotransmission which is beneficial in conditions such as neuropathic pain and anxiety disorders .

Neuropharmacological Effects

In various studies, the compound has demonstrated significant antinociceptive properties in rodent models of neuropathic pain. For instance, it was shown to alleviate pain in models induced by chemotherapy agents such as oxaliplatin and paclitaxel, as well as in diabetic neuropathic pain models . The efficacy of this compound in these models suggests its potential use in developing new analgesics.

Study 1: Antinociceptive Activity

In a study assessing the antinociceptive effects of various functionalized amino acids, this compound was evaluated alongside other compounds. It was found to significantly reduce pain responses in both acute and chronic pain models without inducing motor deficits, indicating a favorable safety profile .

Study 2: GABA Transporter Inhibition

Another investigation focused on the inhibitory effects of this compound on GABA uptake. The results showed that it effectively inhibited GABA transporters with a pIC value indicating moderate potency against mGAT4. This highlights its potential role as a therapeutic agent for conditions characterized by dysregulated GABAergic signaling .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | pIC (mGAT4) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 5.36 | Antinociceptive, GABA uptake inhibition |

| Compound A | Structure | 5.43 | Moderate GAT inhibition |

| Compound B | Structure | 5.04 | Selective for mGAT1 |

Propiedades

IUPAC Name |

2-amino-4-(3-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOJABVYJADWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286772 | |

| Record name | α-Amino-3-methoxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225233-76-1 | |

| Record name | α-Amino-3-methoxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-methoxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.